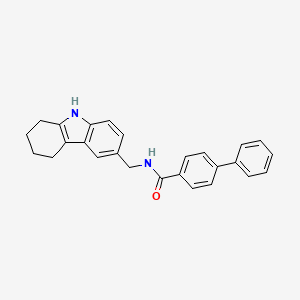

4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide, also known as PTC-209, is a small molecule inhibitor that has been found to have anti-tumor properties. It was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Scientific Research Applications

Green Synthesis

The compound is used in the green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles . The synthesis is catalyzed by [bmim (BF4)] ionic liquid in methanol . This method is efficient due to its operational simplicity, high yields, and dual catalyst-solvent properties .

Anticancer Activity

The compound has been synthesized and evaluated for its anticancer activity . The study involved the synthesis of a series of novel 2,3,4,9-tetrahydro-1H-carbazole derivatives and their evaluation for anticancer activity by MTT assay .

Molecular Dynamics

The compound has been used in molecular dynamics (MD) experiments to evaluate the binding stabilities between the compounds and their receptors .

Optimization of Crystal Structure

The compound has been used in the optimization of the crystal structure of 3EFJ with polar hydrogen atoms and CHARMm force field .

Fischer Indole Synthesis

The compound is used in the Fischer indole synthesis . This method is advantageous as the products could be obtained in pure form after filtration and evaporation of MeOH solvent .

Large-Scale Reaction

The methodology for the synthesis of this compound is applicable for large-scale reactions, highlighting its potential for industrial scale synthesis .

Mechanism of Action

Target of Action

Similar compounds have been found to target the hippo pathway, specifically inducing the phosphorylation of lats1 and yap1/taz .

Mode of Action

It can be inferred that the compound interacts with its targets (lats1 and yap1/taz) by inducing their phosphorylation . This interaction could lead to changes in the activity of these targets, potentially suppressing cell viability .

Biochemical Pathways

The compound is likely to affect the Hippo signaling pathway, given its interaction with LATS1 and YAP1/TAZ . The Hippo pathway plays a crucial role in organ size control and tumorigenesis, among other cellular functions . Changes in this pathway could have significant downstream effects, potentially influencing cell proliferation, apoptosis, and other cellular processes .

Result of Action

It has been suggested that similar compounds can suppress cell viability both in vitro and in mouse xenografts by targeting the hippo pathway .

properties

IUPAC Name |

4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O/c29-26(21-13-11-20(12-14-21)19-6-2-1-3-7-19)27-17-18-10-15-25-23(16-18)22-8-4-5-9-24(22)28-25/h1-3,6-7,10-16,28H,4-5,8-9,17H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCUQMCMJBTVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2518861.png)

![1-[(3Ar,5R,7aS)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-chloroethanone](/img/structure/B2518867.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chlorobenzamide](/img/structure/B2518870.png)

![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide](/img/structure/B2518877.png)

![3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2518879.png)